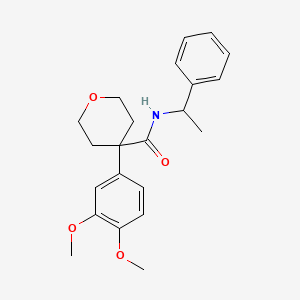![molecular formula C19H17ClFN3O4 B4101482 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4101482.png)
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Descripción general
Descripción
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, substituted with a chlorofluorophenyl group and a furoyl-piperazinyl moiety. Compounds of this nature are often investigated for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Chlorofluorophenyl Group: This step might involve a nucleophilic substitution reaction using a chlorofluorobenzene derivative.
Attachment of the Furoyl-Piperazinyl Moiety: This could be accomplished through an amide coupling reaction, using a furoyl chloride and a piperazine derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under strong oxidizing conditions.
Reduction: The pyrrolidinedione core can be reduced to form a pyrrolidine derivative.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furoyl group.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted chlorofluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrrolidinedione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique pharmacological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4/c20-13-10-12(3-4-14(13)21)24-17(25)11-15(18(24)26)22-5-7-23(8-6-22)19(27)16-2-1-9-28-16/h1-4,9-10,15H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEPLOATSJYNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4101399.png)
![dimethyl 5-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}isophthalate](/img/structure/B4101400.png)

![3-[4-(4-fluorophenyl)piperazin-1-yl]-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyrrolidine-2,5-dione](/img/structure/B4101414.png)

![N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4101438.png)
![2-[2-Bromo-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4101448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(2-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4101449.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4101453.png)
![N-[3-methoxy-4-(2-propyn-1-yloxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B4101460.png)
![N-[5-(5-sec-butyl-1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4101478.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4101488.png)
![4-chloro-2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4101493.png)
![3-(4-chlorophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4101497.png)
